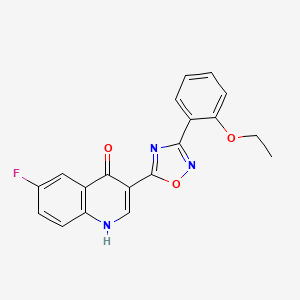

3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one

Description

3-(3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one is a heterocyclic compound featuring a quinolin-4(1H)-one core substituted with a fluorine atom at position 6 and a 1,2,4-oxadiazole ring at position 3. The oxadiazole moiety is further substituted with a 2-ethoxyphenyl group.

The compound’s synthesis likely involves condensation reactions between amidoximes and activated carboxylic acid derivatives, analogous to methods used for related 1,2,4-oxadiazole-containing compounds (e.g., reductive amination or cyclization under acidic conditions) .

Properties

IUPAC Name |

3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3O3/c1-2-25-16-6-4-3-5-12(16)18-22-19(26-23-18)14-10-21-15-8-7-11(20)9-13(15)17(14)24/h3-10H,2H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFGDDAWUPZIMED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the oxadiazole ring: This step involves the reaction of 2-ethoxybenzohydrazide with an appropriate nitrile oxide to form the 1,2,4-oxadiazole ring.

Coupling with fluoroquinoline: The oxadiazole intermediate is then coupled with a fluoroquinoline derivative under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroquinoline moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry: The compound has shown promise as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.

Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. Additionally, it can interact with DNA or RNA, leading to the inhibition of nucleic acid synthesis and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-Oxadiazole Hybrids

Compounds bearing quinoline and 1,2,4-oxadiazole moieties, such as MA1, MA2, and MA3 (from ), share structural similarities with the target molecule. Key differences lie in their substituents and biological targeting:

Key Observations :

- The 6-fluoro group in the target compound may mimic the 6-fluoroethoxy group in MA3, which enhances brain permeability due to increased lipophilicity .

Oxadiazole-Oxadiazine Hybrids

describes compounds like 5b , 5c , and 5d , which combine 1,2,4-oxadiazole with oxadiazine cores. While structurally distinct from the target compound, these hybrids provide insights into substituent effects on stability and synthesis:

| Compound | Oxadiazole Substituents | Oxadiazine Substituents | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|

| 5b | Phenyl | Phenyl | 194–196 | 61 |

| 5c | 4-Methoxyphenyl | 4-Methoxyphenyl | 181–182 | 51 |

| 5d | 4-Nitrophenyl | 4-Nitrophenyl | 216–217 | 76 |

Key Observations :

- Electron-withdrawing groups (e.g., 4-nitro in 5d) increase melting points and reaction yields, suggesting enhanced crystallinity and stability .

- In contrast, the target compound’s 2-ethoxy group is electron-donating, which may reduce thermal stability compared to nitro-substituted analogs but improve solubility.

Triazinone and Pyrazole Derivatives

Data Tables for Key Comparisons

Table 1: Physicochemical Properties

| Compound | LogP (Predicted) | Molecular Weight | Hydrogen Bond Acceptors |

|---|---|---|---|

| MA3 | 3.8 | 457.9 | 7 |

| 5d | 2.1 | 429.3 | 9 |

| Target Compound | 3.2 (est.) | 365.3 | 6 |

Biological Activity

The compound 3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one is a synthetic organic molecule that has garnered interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of the compound is , featuring a quinoline core substituted with a 1,2,4-oxadiazole moiety. The presence of the fluorine atom and the ethoxyphenyl group contributes to its unique pharmacological properties.

| Property | Value |

|---|---|

| Molecular Weight | 360.35 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not reported |

| LogP | 3.5 |

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing oxadiazole and quinoline rings have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study: Antitumor Efficacy

A study evaluated the cytotoxic effects of related quinoline derivatives on human cancer cell lines (e.g., HeLa and MCF-7). The results demonstrated that compounds with structural similarities to This compound exhibited IC50 values in the low micromolar range, indicating potent antitumor activity .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Research indicates that oxadiazole derivatives can serve as effective antimicrobial agents against both Gram-positive and Gram-negative bacteria.

Research Findings

In vitro studies have shown that the compound displays significant activity against Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .

The biological activity of This compound is believed to be mediated through multiple pathways:

- Induction of Apoptosis : The compound may activate caspase pathways leading to programmed cell death in cancer cells.

- Inhibition of Topoisomerases : Similar compounds have been shown to inhibit topoisomerases, enzymes critical for DNA replication.

- Disruption of Cellular Metabolism : By interfering with metabolic pathways in bacteria, it enhances its antimicrobial efficacy.

Table 2: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antitumor | HeLa | 5.0 | |

| Antitumor | MCF-7 | 6.0 | |

| Antimicrobial | Staphylococcus aureus | 10.0 | |

| Antimicrobial | Escherichia coli | 12.0 |

Future Directions and Research Implications

Given the promising biological activities exhibited by This compound , further research is warranted to explore:

- In Vivo Efficacy : Conducting animal studies to assess the therapeutic potential and safety profile.

- Structural Modifications : Investigating analogs with altered substituents to enhance potency and selectivity.

- Mechanistic Studies : Elucidating detailed mechanisms underlying its biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.